

(1S)-(-)-alpha-Pinene: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1S)-(-)-alpha-Pinene

Cat. No.: B1631427

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage protocols for **(1S)-(-)-alpha-Pinene**. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

(1S)-(-)-alpha-Pinene is a bicyclic monoterpene with a characteristic pine-like odor. It is a colorless to pale yellow liquid and is a major constituent of turpentine.[\[1\]](#)[\[2\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆	[3]
Molecular Weight	136.23 g/mol	[3]
Boiling Point	155-156 °C	[4]
Melting Point	-64 °C	[4]
Flash Point	33 °C (91 °F)	[1]
Density	0.858 g/mL at 25 °C	[1]
Solubility	Insoluble in water; Soluble in alcohol, acetone, ether, petroleum ether.	[1][5]
Vapor Pressure	4.7 mmHg at 25 °C	
Autoignition Temperature	255 °C (491 °F)	

Hazard Identification and Classification

(1S)-(-)-alpha-Pinene is classified as a flammable liquid and can cause skin and eye irritation. [3] It may cause an allergic skin reaction and is harmful if swallowed, with the potential for lung damage if aspirated.[6][7] It is also very toxic to aquatic life with long-lasting effects.[4]

GHS Classification:[3]

- Flammable liquids (Category 3)
- Skin irritation (Category 2)
- Eye irritation (Category 2A)
- Skin sensitization (Category 1)
- Aspiration hazard (Category 1)
- Hazardous to the aquatic environment, acute hazard (Category 1)

- Hazardous to the aquatic environment, long-term hazard (Category 1)

Hazard Statements:[3][4]

- H226: Flammable liquid and vapor.
- H304: May be fatal if swallowed and enters airways.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H410: Very toxic to aquatic life with long lasting effects.

Toxicological Information

A summary of key toxicological data is presented in Table 2.

Endpoint	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	3700 mg/kg	
LD50 cut-off may be considered	[8][9]			
500 mg/kg				
Acute Dermal LD50	Rabbit	Dermal	>5000 mg/kg	
Rat	Dermal	>2000 mg/kg	[8]	
Acute Inhalation LC50	Rat	Inhalation	13,900 mg/m ³ (4- hour)	
Skin Sensitization	Guinea Pig	Dermal	Negative in Guinea Pig Maximisation Test	[3]
Human	Dermal	Evidence of skin sensitization	[8]	

Experimental Protocols:

Acute Oral Toxicity (OECD 423):[8][9] The acute oral toxicity of **(1S)-(-)-alpha-Pinene** was assessed in female Sprague Dawley rats following the OECD Test Guideline 423. The substance was administered by oral gavage at starting doses of 300 mg/kg and 2000 mg/kg body weight. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406):[8] The potential for **(1S)-(-)-alpha-Pinene** to cause skin sensitization was evaluated using the GPMT in female Hartley guinea pigs. The induction phase involved both intradermal injections and topical application of the test substance. After a rest period, a challenge patch was applied to the flank of the animals. Skin reactions were scored according to the Magnusson and Kligman scale at 24 and 48 hours after patch removal. While one study indicated it was not a sensitizer in a

guinea pig maximization test, human studies and read-across data from β -pinene suggest a sensitizing potential.[3][8]

Genetic Toxicology: **(1S)-(-)-alpha-Pinene** has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

- Ames Test (OECD 471): The substance was not mutagenic in *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, with or without metabolic activation.[2][3]
- In Vitro Mammalian Cell Micronucleus Test (OECD 487): No significant increase in the frequency of micronuclei was observed in human lymphocytes treated with **(1S)-(-)-alpha-Pinene**.[8]
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): No significant increase in the frequency of micronucleated erythrocytes was observed in the peripheral blood of B6C3F1 mice exposed to **(1S)-(-)-alpha-Pinene** via inhalation for 13 weeks.[8]

Signaling Pathways

(1S)-(-)-alpha-Pinene has been shown to interact with several cellular signaling pathways, which may underlie its biological and toxicological effects.

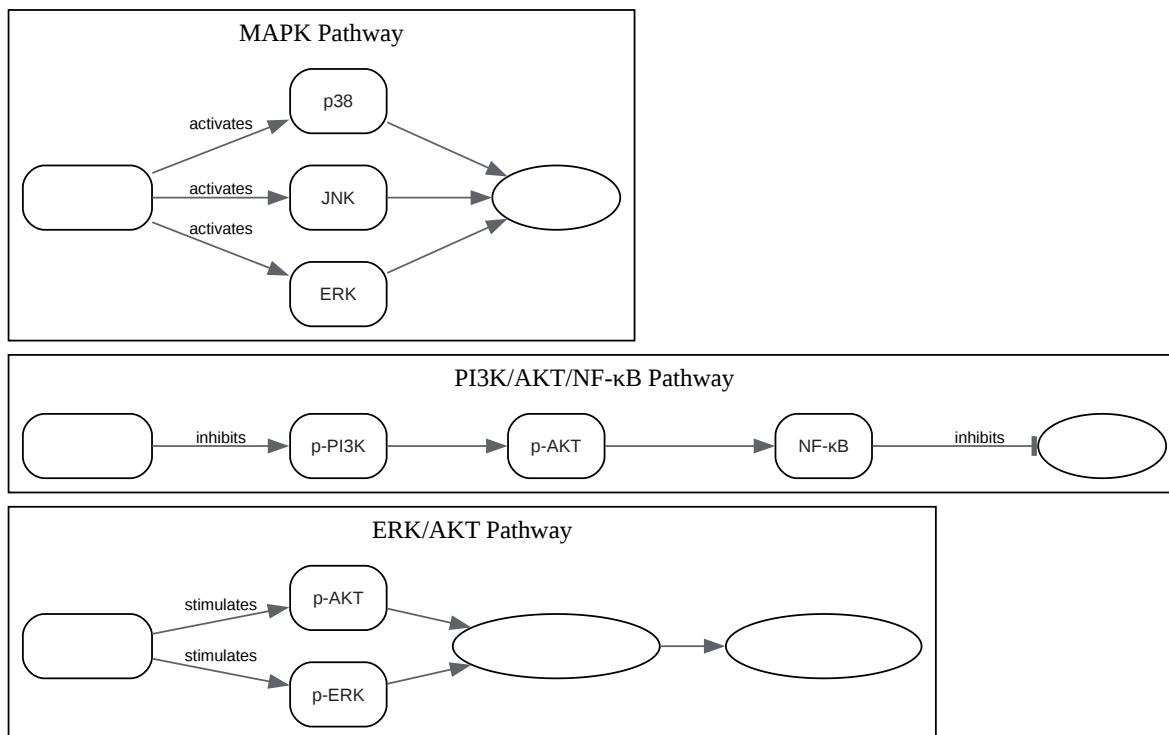
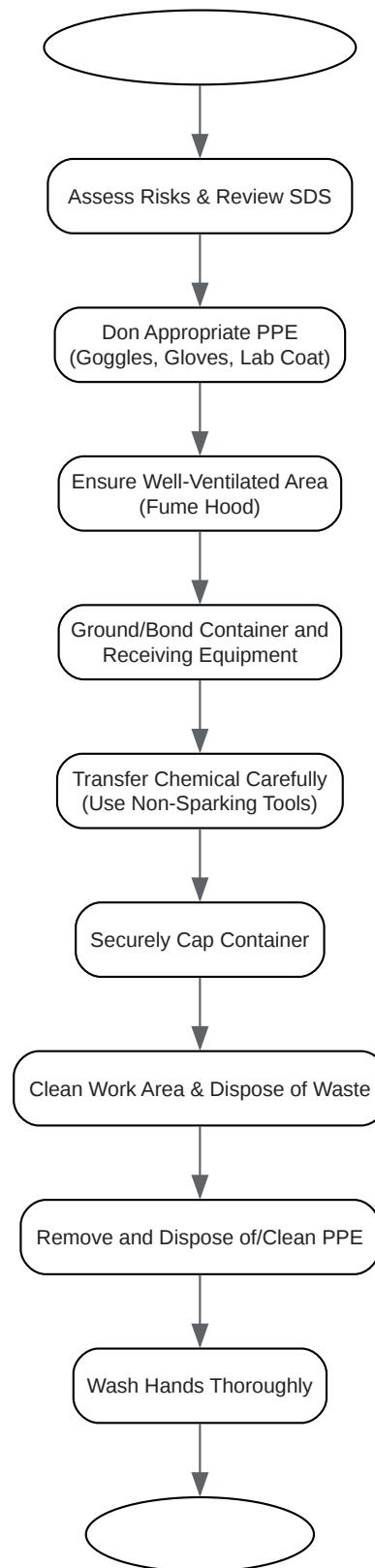

[Click to download full resolution via product page](#)

Figure 1: Signaling pathways modulated by **(1S)-(-)-alpha-Pinene**.


Studies have indicated that alpha-pinene can stimulate the ERK/AKT signaling pathway, leading to the activation of Natural Killer (NK) cells and subsequent anticancer effects.[\[1\]](#)[\[7\]](#)[\[10\]](#) Conversely, in certain cancer cell lines, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/NF- κ B pathway.[\[5\]](#) Furthermore, alpha-pinene can activate the MAPK pathway, also contributing to apoptosis in cancer cells.[\[11\]](#)

Handling and Personal Protective Equipment (PPE)

Handle **(1S)-(-)-alpha-Pinene** in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[3][8] Prevent inhalation of vapor or mist.[3] Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[3][4] Use non-sparking tools.[8]

The following PPE is recommended:

- Eye/Face Protection: Chemical safety goggles or a face shield.[8]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) and protective clothing to prevent skin exposure.[8][9]
- Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

[Click to download full resolution via product page](#)

Figure 2: General workflow for safely handling **(1S)-(-)-alpha-Pinene**.

Storage

Store **(1S)-(-)-alpha-Pinene** in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.^{[8][9]} Keep away from heat, sparks, open flames, and other sources of ignition.^{[4][13]} The storage area should be designated as a flammables area.^[12] If the container is opened, it must be carefully resealed and kept upright to prevent leakage.^[3] For prolonged storage, storing under an inert gas is recommended.^[3]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.^[3] Remove all sources of ignition.^[8] Ensure adequate ventilation.^[3] Wear appropriate personal protective equipment, including respiratory protection.^[3] Contain the spill using an inert absorbent material such as sand or earth.^[8] Collect the absorbed material into a suitable, closed container for disposal.^[12] Do not allow the substance to enter drains or waterways.^{[3][4]}

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.^[8]
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.^{[8][9]}
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.^{[3][8]}
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.^{[3][8]}

Fire-Fighting Measures

(1S)-(-)-alpha-Pinene is a flammable liquid.^[3] In case of fire, use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.^{[3][8]} A water jet may be ineffective.^[13]

Firefighters should wear self-contained breathing apparatus and full protective gear.[\[8\]](#) Vapors are heavier than air and may travel to a source of ignition and flash back.[\[8\]](#) Containers may explode when heated.[\[8\]](#)

Disposal Considerations

Dispose of **(1S)-(-)-alpha-Pinene** and its container in accordance with local, state, and federal regulations.[\[4\]](#) Do not dispose of it into the environment.[\[4\]](#) This material and its container must be disposed of as hazardous waste.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The common indoor air pollutant α -pinene is metabolized to a genotoxic metabolite α -pinene oxide [cebs.niehs.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of α -Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. α -Pinene: Docking Study, Cytotoxicity, Mechanism of Action, and Anti-Biofilm Effect against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α -Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. brieflands.com [brieflands.com]
- 10. α -Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Effects of α -Pinene in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological Responses of α -Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Materials and Methods - NTP Technical Report on the Toxicity Studies of α -Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1S)-(-)-alpha-Pinene: A Technical Guide to Safety, Handling, and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631427#1s-alpha-pinene-safety-handling-and-storage-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com